2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, dicyclopropyl groups, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common route starts with the preparation of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid . This intermediate is then reacted with appropriate reagents to introduce the carbonyl and hydrazinecarbothioamide functionalities. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinecarbothioamide moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. For instance, it may inhibit kinases involved in signal transduction, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- N-(3-Methoxyphenyl)-1-hydrazinecarbothioamide
Uniqueness
2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a pyrazolo[3,4-b]pyridine core with dicyclopropyl groups and a hydrazinecarbothioamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H24N6O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C22H24N6O2S/c1-28-20-18(19(27-28)13-8-9-13)16(11-17(24-20)12-6-7-12)21(29)25-26-22(31)23-14-4-3-5-15(10-14)30-2/h3-5,10-13H,6-9H2,1-2H3,(H,25,29)(H2,23,26,31) |
InChI Key |
IRRWQAMABAZRNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CC(=CC=C4)OC)C(=N1)C5CC5 |
Origin of Product |
United States |
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